9-Cyclobutyl-9H-purin-6-amine
Overview
Description
9-Cyclobutyl-9H-adenine is a synthetic purine derivative that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by the presence of a cyclobutyl group attached to the ninth position of the adenine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Cyclobutyl-9H-adenine typically involves the cycloaddition of dichloroketene to allyl benzyl ether, followed by a series of steps to convert the intermediate products into the desired compound. For instance, 2,2-Dichloro-3-(benzyloxymethyl)cyclobutanone is prepared in 50% yield and then converted in four steps to trans-3-(benzyloxymethyl)cyclobutanol. This alcohol is then coupled under Mitsunobu conditions with 6-(4-chlorophenylsulfanyl)-9H-purine to give the 9-cyclobutylpurine derivatives .
Industrial Production Methods: While specific industrial production methods for 9-Cyclobutyl-9H-adenine are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 9-Cyclobutyl-9H-adenine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The nucleophilic properties of adenine derivatives are well-studied, with the N7 atom being the most nucleophilic site in neutral pH .
Common Reagents and Conditions: Common reagents used in reactions involving 9-Cyclobutyl-9H-adenine include dichloroketene, allyl benzyl ether, and Mitsunobu reagents. Reaction conditions often involve polar solvents and controlled temperatures to ensure the desired product formation.
Major Products: The major products formed from reactions involving 9-Cyclobutyl-9H-adenine depend on the specific reagents and conditions used. For example, coupling reactions under Mitsunobu conditions yield 9-cyclobutylpurine derivatives .
Scientific Research Applications
9-Cyclobutyl-9H-adenine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying nucleophilic substitution reactions.
Biology: The compound is studied for its potential interactions with nucleic acids and proteins, providing insights into molecular recognition and binding.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent, given its structural similarity to naturally occurring nucleosides.
Mechanism of Action
The mechanism of action of 9-Cyclobutyl-9H-adenine involves its interaction with molecular targets such as nucleic acids and enzymes. The compound can act as a competitive inhibitor of enzymes involved in nucleic acid metabolism, thereby affecting DNA and RNA synthesis. The specific pathways and molecular targets are still under investigation, but its structural similarity to adenine suggests it may interfere with nucleotide incorporation and polymerase activity .
Comparison with Similar Compounds
- 9-Ethyladenine
- 9-Methyladenine
- 9-β-D-arabinofuranosyladenine
Comparison: Compared to these similar compounds, 9-Cyclobutyl-9H-adenine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and biological activity. For instance, 9-Ethyladenine derivatives have been studied as adenosine receptor antagonists, highlighting the importance of side-chain modifications in determining receptor selectivity .
Properties
IUPAC Name |
9-cyclobutylpurin-6-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-6/h4-6H,1-3H2,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFAEEKLMAWINF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=NC3=C(N=CN=C32)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157526 | |
Record name | 9H-Purin-6-amine, 9-cyclobutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132406-73-6 | |
Record name | 9-Cyclobutylpurin-6-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132406736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Purin-6-amine, 9-cyclobutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-CYCLOBUTYLPURIN-6-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDB44C64DC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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